6-Isopropylphenanthridine
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Overview
Description
6-Isopropylphenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine Phenanthridine itself is a well-known structure in organic chemistry, often used as a scaffold in the synthesis of various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylphenanthridine typically involves the cyclization of biphenyl isonitrile compounds. One common method includes the use of isobutyraldehyde as a radical precursor. The reaction is carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through column chromatography and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce various functional groups into the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Isopropylphenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of DNA-binding properties and as a fluorescent marker in various biological assays.
Medicine: Research into its potential as an anticancer agent is ongoing, given its ability to intercalate with DNA and disrupt cellular processes.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 6-Isopropylphenanthridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
Phenanthridine: The parent compound, lacking the isopropyl group, is less reactive but still widely used in organic synthesis.
6-Methylphenanthridine: Similar in structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.
6-Ethylphenanthridine:
Uniqueness: 6-Isopropylphenanthridine stands out due to the presence of the isopropyl group, which enhances its lipophilicity and ability to interact with biological membranes. This modification can lead to improved biological activity and potential therapeutic applications compared to its analogs .
Biological Activity
6-Isopropylphenanthridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicine and biochemistry.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes may vary, the compound is generally derived from phenanthridine through alkylation processes. The compound's structure allows it to interact with biological molecules, making it a candidate for various biological assays.
Biological Activity
This compound exhibits a range of biological activities, which can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of phenanthridine compounds often display antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent.
2. DNA-Binding Properties
The compound has been studied for its ability to bind to DNA, which is critical for understanding its mechanism of action in various biological systems. This property is particularly useful in the development of fluorescent markers for biological assays.
3. Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. This activity highlights its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
4. Anti-inflammatory Effects
There is emerging evidence that compounds similar to this compound may exert anti-inflammatory effects by modulating cytokine production in immune cells. This could have implications for treating inflammatory diseases .
Case Studies
Several studies have documented the biological activity of this compound and related compounds:
- Study on Antimicrobial Properties : A study published in PubMed evaluated the antimicrobial effects of phenanthridine derivatives against oral pathogens, demonstrating significant inhibition against bacteria like Porphyromonas gingivalis and Prevotella intermedia .
- Fluorescent Marker Applications : Research has highlighted the use of this compound as a fluorescent marker in various biological assays, enhancing detection methods in molecular biology .
- Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines, indicating promising results that merit further exploration .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
6-propan-2-ylphenanthridine |
InChI |
InChI=1S/C16H15N/c1-11(2)16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)17-16/h3-11H,1-2H3 |
InChI Key |
KIXMDXMUKCGNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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